molecular formula C12H17N3O3 B8318665 5-Methyl-4-oxo-3,4,5,7-tetrahydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid tert-butyl ester

5-Methyl-4-oxo-3,4,5,7-tetrahydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid tert-butyl ester

Cat. No. B8318665
M. Wt: 251.28 g/mol
InChI Key: NJZBSGWXEXLOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08541432B2

Procedure details

To a suspension of NaH (9.72 g, 243 mmol, 60% in mineral oil) in toluene (100 mL), ethoxycarbonylamino-acetic acid ethyl ester (38 g, 187 mmol) is added at 0° C. The reaction is left stirring for 5 h at the same temperature. At that point but-2-enoic acid ethyl ester (25.6 g, 224 mmol) is added and the reaction allowed to warm up to rt and stirred for further 2 h. Ethanol (30 mL) is added and the reaction is then evaporated. The crude 1-tert-butyl 3-ethyl 2-methyl-4-oxopyrrolidine-1,3-dicarboxylate is dissolved in EtOH (1500 mL), then formamidine acetate (343 g, 1189 mmol) is added followed by sodium ethoxide (47.2 g, 694 mmol). The reaction is left stirring at 90° C. for 8 h. The solvent is then removed and to the crude material a saturated solution of NH4Cl (200 mL) is added followed by DCM (1 L). The water layer is extracted two times with DCM. The organics are dried and evaporate. The crude product is separated by FCC (DCM/MeOH 100:0 to 90:10) to give the title compound. MS (ESI) m/z 252.2 (M+1).
Name
Quantity
9.72 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
25.6 g
Type
reactant
Reaction Step Two
Quantity
343 g
Type
reactant
Reaction Step Three
Quantity
47.2 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].C(O[C:6](=O)[CH2:7][NH:8][C:9]([O:11]CC)=[O:10])C.C(O[C:18](=[O:22])[CH:19]=[CH:20][CH3:21])C.C(O)(=O)C.[CH:27]([NH2:29])=[NH:28].[O-]CC.[Na+].[C:34]1([CH3:40])[CH:39]=CC=C[CH:35]=1>C(O)C>[C:34]([O:11][C:9]([N:8]1[CH:20]([CH3:21])[C:19]2[C:18](=[O:22])[NH:29][CH:27]=[N:28][C:6]=2[CH2:7]1)=[O:10])([CH3:35])([CH3:39])[CH3:40] |f:0.1,4.5,6.7|

Inputs

Step One
Name
Quantity
9.72 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
38 g
Type
reactant
Smiles
C(C)OC(CNC(=O)OCC)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
25.6 g
Type
reactant
Smiles
C(C)OC(C=CC)=O
Step Three
Name
Quantity
343 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Step Four
Name
Quantity
47.2 g
Type
reactant
Smiles
[O-]CC.[Na+]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring for 5 h at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added at 0° C
WAIT
Type
WAIT
Details
The reaction is left
STIRRING
Type
STIRRING
Details
stirred for further 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction is then evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The crude 1-tert-butyl 3-ethyl 2-methyl-4-oxopyrrolidine-1,3-dicarboxylate is dissolved in EtOH (1500 mL)
WAIT
Type
WAIT
Details
The reaction is left
STIRRING
Type
STIRRING
Details
stirring at 90° C. for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The solvent is then removed and to the crude material a saturated solution of NH4Cl (200 mL)
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
The water layer is extracted two times with DCM
CUSTOM
Type
CUSTOM
Details
The organics are dried
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
The crude product is separated by FCC (DCM/MeOH 100:0 to 90:10)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC=2N=CNC(C2C1C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.